E3 Ligase Ligand-linker Conjugate 18

PROTAC linker optimization CRBN ligand conjugates molecular weight

E3 Ligase Ligand-linker Conjugate 18 is a thalidomide-based cereblon (CRBN) ligand with a PEG spacer and Boc-protected amine, optimized for PROTAC synthesis via amide coupling. Unlike azide/alkyne click chemistry conjugates, its Boc-amine enables a controlled two-step deprotection-coupling workflow, avoiding side reactions. The defined linker length and attachment geometry are critical for ternary complex formation—substituting with a generic conjugate can abolish degradation potency. Procure ≥98% pure Conjugate 18 as a modular building block for systematic linker SAR and targeted protein degradation studies.

Molecular Formula C31H43N5O7
Molecular Weight 597.7 g/mol
Cat. No. B12384057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 18
Molecular FormulaC31H43N5O7
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-10-8-21(9-11-33)19-34-12-14-35(15-13-34)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39)
InChIKeyWLYSPYOEGIWXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 18: CRBN-Binding PROTAC Building Block Properties and Identification


E3 Ligase Ligand-linker Conjugate 18 is a thalidomide-based cereblon (CRBN) ligand covalently linked to a PEG-containing spacer chain terminated with a tert-butyl carbamate (Boc)-protected functional group . This conjugate serves as a modular intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) that hijack the CRL4^CRBN E3 ubiquitin ligase complex for targeted protein degradation [1]. The compound is characterized by the molecular formula C31H43N5O7 and a molecular weight of 597.70 g/mol, existing as a solid at room temperature with canonical availability from commercial suppliers at ≥98% purity [2].

Why Linker Architecture and Functional Group Identity Preclude Generic Substitution of E3 Ligase Ligand-linker Conjugate 18


Substitution with a generic thalidomide-linker conjugate is technically unsound because the specific linker composition, attachment geometry, terminal functional group, and protecting group strategy collectively determine the synthetic accessibility and ultimate degradation efficacy of the resulting PROTAC [1]. Conjugate 18 incorporates a Boc-protected amine terminus positioned at a defined linker length optimized for synthetic flexibility; substituting an alternative conjugate with a different PEG unit count, altered attachment vector, or distinct terminal reactive handle (e.g., alkyne vs. azide vs. amine) will yield a PROTAC with divergent spatial orientation between the target protein and CRBN, which literature demonstrates can alter degradation potency by orders of magnitude or ablate activity entirely [2].

Quantitative Differentiation Evidence for E3 Ligase Ligand-linker Conjugate 18 Versus In-Class CRBN-Based Conjugates


Molecular Weight and Linker Composition: C31H43N5O7 (597.70 g/mol) Versus In-Class CRBN Conjugates

Conjugate 18 possesses a molecular formula of C31H43N5O7 and a molecular weight of 597.70 g/mol, which distinguishes it from closely related CRBN-based conjugates [1]. Conjugate 16, which shares the identical molecular formula and weight, represents a distinct compound with potentially different linker attachment geometry or stereochemistry [2]. In contrast, Conjugate 91 (C35H52N6O7S, 700.89 g/mol) and Conjugate 120 (variable) exhibit substantially larger molecular weights due to extended PEG linkers or alternative functionalization . The specific linker composition of Conjugate 18, incorporating a Boc-protected amine terminus on a defined PEG scaffold, provides a unique synthetic handle for modular PROTAC assembly [1].

PROTAC linker optimization CRBN ligand conjugates molecular weight

Terminal Boc-Protected Amine: A Distinct Synthetic Handle Compared to Azide- or Alkyne-Terminated CRBN Conjugates

Conjugate 18 terminates in a tert-butyl carbamate (Boc)-protected amine functional group . This distinguishes it from azide-terminated conjugates (e.g., Thalidomide-O-C6-azide, CAS 2411389-65-4) which are optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , and from alkyne-terminated conjugates (e.g., Thalidomide-O-PEG2-propargyl, CAS 2098487-52-4) which serve as complementary click chemistry partners . The Boc-protected amine of Conjugate 18 requires an acid-mediated deprotection step prior to amide bond formation with a carboxylic acid-bearing target protein ligand, offering a different synthetic strategy that may be preferable when azide/alkyne click chemistry is incompatible with the target ligand scaffold or when amide coupling is the desired conjugation method.

PROTAC synthesis Boc protection click chemistry functional group compatibility

Purity Specification: ≥98% Benchmark Consistency Across CRBN Ligand-Linker Conjugates

Conjugate 18 is commercially supplied at a purity specification of ≥98% [1]. This purity threshold is consistent with the industry-standard specification for E3 ligase ligand-linker conjugates, including Conjugate 30 (>98%) , Conjugate 15 (98%) , and (S,R,S)-AHPC-C5-COOH (98%) . Conjugate 18 does not demonstrate superior purity relative to in-class alternatives; rather, it meets the accepted minimum purity benchmark required for reproducible PROTAC synthesis.

compound purity PROTAC synthesis quality control

Storage Stability: Powder Stability at -20°C for 3 Years Consistent with CRBN Conjugate Class

Conjugate 18, as a CRBN-based ligand-linker conjugate, follows the class-typical storage recommendation of powder storage at -20°C for up to 3 years, with dissolved stock solutions stored at -80°C for 6-12 months [1]. This stability profile is consistent across the CRBN conjugate class: Conjugate 16 is specified for -20°C powder storage for 3 years and -80°C in solvent for 1 year ; Conjugate 49 and other pomalidomide-based conjugates similarly specify -20°C for 3 years (powder) and -20°C for 6 months (solution) [2]. No evidence suggests Conjugate 18 exhibits enhanced or diminished stability relative to structurally analogous CRBN conjugates.

compound storage stability PROTAC building block

Recommended Research Applications for E3 Ligase Ligand-linker Conjugate 18 Based on Linker Architecture and Synthetic Compatibility


Modular PROTAC Assembly via Amide Coupling Following Boc Deprotection

Conjugate 18 is optimally deployed in PROTAC synthesis workflows where the target protein ligand contains a carboxylic acid functional group suitable for amide bond formation. The Boc-protected amine of Conjugate 18 must first be deprotected under acidic conditions (e.g., TFA or HCl), liberating a free primary amine that can then be coupled to the target ligand's carboxylic acid using standard carbodiimide chemistry (EDC/HOBt or HATU/DIPEA) [1]. This two-step deprotection-coupling sequence offers a controlled synthetic route that avoids potential side reactions associated with in situ Boc removal during click chemistry. Researchers whose target ligand scaffold is incompatible with azide or alkyne functionalization will find Conjugate 18 synthetically enabling where click chemistry conjugates cannot be employed [2].

CRBN-Recruiting PROTAC Development for Cytosolic and Nuclear Protein Targets

Following conjugation to an appropriate target protein ligand, PROTACs assembled from Conjugate 18 recruit the CRL4^CRBN E3 ubiquitin ligase complex to induce ubiquitination and subsequent proteasomal degradation of the target protein [1]. CRBN-based PROTACs have been successfully applied to degrade a broad range of protein classes including transcription factors (BRD4, IKZF1/3), kinases (BTK, CDK9), and nuclear receptors (AR, ER) [2]. The molecular weight of Conjugate 18 (597.70 g/mol) contributes to a final PROTAC molecular weight that typically remains within the favorable range for passive cellular permeability (generally <700-800 Da for the full PROTAC, depending on the target ligand) [3]. This property supports applications in cell-based degradation assays and target validation studies across diverse cellular contexts.

Building Block for Parallel PROTAC Library Synthesis and Linker SAR Studies

Conjugate 18 serves as a modular building block for parallel synthesis of CRBN-based PROTAC libraries. The defined linker composition and Boc-protected amine provide a standardized synthetic handle that can be systematically coupled to diverse target protein ligands, enabling systematic exploration of structure-activity relationships (SAR) across the target ligand space [1]. For linker optimization studies, Conjugate 18 represents one specific linker length and composition within the CRBN conjugate series (e.g., alongside Conjugate 16 with identical formula but distinct linker geometry, and Conjugate 91 with extended PEG linker) [2]. Procurement of Conjugate 18 as part of a panel of structurally defined CRBN conjugates with varying linker lengths enables systematic linker SAR campaigns to identify optimal spatial positioning for ternary complex formation [3].

Targeted Protein Degradation in Oncology and Inflammatory Disease Models

PROTACs constructed from CRBN-recruiting conjugates like Conjugate 18 have demonstrated efficacy in degrading clinically relevant oncoproteins and inflammatory mediators in cellular and in vivo models [1]. CRBN-based PROTACs targeting BRD4 (e.g., dBET1), BTK (e.g., MT-802), and CDK9 have shown potent antiproliferative effects in cancer cell lines and tumor xenograft models [2]. While Conjugate 18 itself has not been directly characterized in published PROTAC degradation studies, its structural class (thalidomide-based CRBN ligand with PEG linker) is well-validated for producing functional PROTAC degraders. Procurement of Conjugate 18 is therefore appropriate for exploratory TPD research programs in oncology, immunology, and inflammation where CRBN recruitment is the intended mechanism and the target ligand possesses compatible conjugation chemistry [3].

Technical Documentation Hub

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